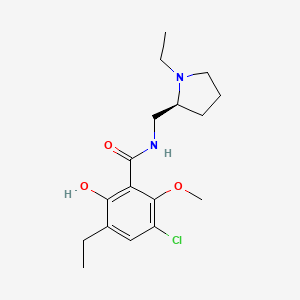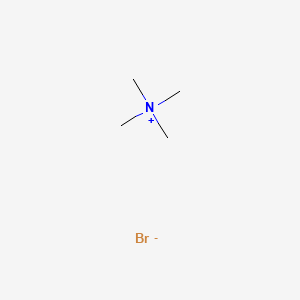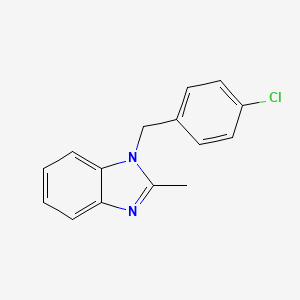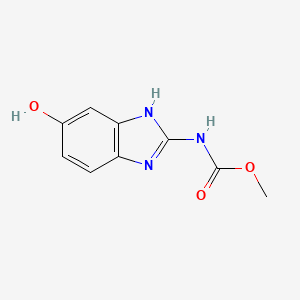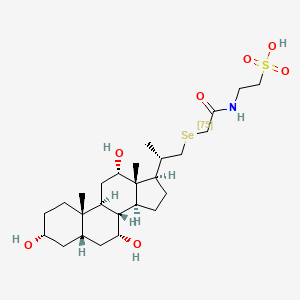
Tauroselcholic acid se-75
Vue d'ensemble
Description
L'acide tauroselcholique au sélénium (75Se) est un analogue synthétique d'acide biliaire qui incorpore le radionucléide émetteur gamma sélénium-75. Ce composé est principalement utilisé dans les procédures diagnostiques pour étudier la malabsorption des acides biliaires et pour mesurer la perte du pool d'acides biliaires dans l'organisme . Il imite le comportement physiologique des acides biliaires naturels, ce qui en fait un outil précieux dans le diagnostic médical .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de l'acide tauroselcholique au sélénium (75Se) implique l'incorporation du sélénium-75 dans la molécule d'acide tauroselcholique. Le processus comprend généralement les étapes suivantes :
Synthèse de l'Acide Tauroselcholique : L'acide tauroselcholique est synthétisé en conjuguant l'acide cholique avec la taurine.
Incorporation du Sélénium-75 : Le sélénium-75 est introduit dans la molécule d'acide tauroselcholique par une réaction de séléniation, où le sélénium remplace un atome d'hydrogène dans la molécule.
Méthodes de Production Industrielle : La production industrielle de l'acide tauroselcholique au sélénium (75Se) implique l'utilisation de sélénium-75 radiomarqué, qui est produit dans les réacteurs nucléaires. Le sélénium radiomarqué est ensuite incorporé chimiquement dans la molécule d'acide tauroselcholique dans des conditions contrôlées afin de garantir la pureté et l'activité souhaitées .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide tauroselcholique au sélénium (75Se) subit diverses réactions chimiques, notamment :
Oxydation : L'atome de sélénium dans le composé peut subir une oxydation, formant différents oxydes de sélénium.
Réduction : Le composé peut être réduit pour former des espèces réduites contenant du sélénium.
Substitution : Le sélénium peut être substitué par d'autres atomes ou groupes dans des conditions spécifiques.
Réactifs et Conditions Courants :
Réactifs d'Oxydation : Peroxyde d'hydrogène, acide nitrique.
Réactifs de Réduction : Borohydrure de sodium, hydrogène gazeux.
Réactifs de Substitution : Halogènes, composés organométalliques.
Principaux Produits :
Produits d'Oxydation : Dioxyde de sélénium, acide sélénique.
Produits de Réduction : Sélénium élémentaire, séléniures.
Produits de Substitution : Divers composés organoséléniés.
4. Applications de la Recherche Scientifique
L'acide tauroselcholique au sélénium (75Se) a plusieurs applications dans la recherche scientifique, notamment :
Diagnostic Médical : Utilisé dans le test SeHCAT pour diagnostiquer la malabsorption des acides biliaires et pour mesurer la perte du pool d'acides biliaires.
Études Biologiques : Étudie la circulation entérohépatique des acides biliaires et leur rôle dans divers processus physiologiques.
Pharmacocinétique : Étudie l'absorption, la distribution, le métabolisme et l'excrétion des acides biliaires dans l'organisme.
Recherche Radiopharmaceutique : Développe de nouveaux radiopharmaceutiques de diagnostic et thérapeutiques.
5. Mécanisme d'Action
L'acide tauroselcholique au sélénium (75Se) imite le comportement des acides biliaires naturels. Après administration orale, il est absorbé dans l'intestin et subit une circulation entérohépatique. Le radionucléide sélénium-75 permet de suivre le mouvement du composé dans l'organisme à l'aide de caméras gamma. Cela permet de mesurer la rétention et la perte d'acides biliaires, fournissant des informations diagnostiques précieuses .
Composés Similaires :
Acide Cholique : Un acide biliaire naturel qui est structurellement similaire à l'acide tauroselcholique mais qui ne contient pas le radionucléide sélénium-75.
Acide Glycocholique : Un autre conjugué d'acide biliaire utilisé dans les tests diagnostiques mais qui ne contient pas de sélénium-75.
Acide Taurocholique : Un conjugué d'acide biliaire naturel similaire à l'acide tauroselcholique mais sans le radiomarquage.
Unicité : L'acide tauroselcholique au sélénium (75Se) est unique en raison de l'incorporation du radionucléide sélénium-75, qui permet un suivi et une mesure non invasifs de la dynamique des acides biliaires dans l'organisme. Ce qui en fait un outil précieux dans le diagnostic médical, en particulier pour les affections liées à la malabsorption des acides biliaires .
Applications De Recherche Scientifique
Selenium (75Se) tauroselcholic acid has several scientific research applications, including:
Medical Diagnostics: Used in the SeHCAT test to diagnose bile acid malabsorption and to measure bile acid pool loss.
Biological Studies: Investigates the enterohepatic circulation of bile acids and their role in various physiological processes.
Pharmacokinetics: Studies the absorption, distribution, metabolism, and excretion of bile acids in the body.
Radiopharmaceutical Research: Develops new diagnostic and therapeutic radiopharmaceuticals.
Mécanisme D'action
Selenium (75Se) tauroselcholic acid mimics the behavior of natural bile acids. After oral administration, it is absorbed in the intestine and undergoes enterohepatic circulation. The selenium-75 radionuclide allows for the tracking of the compound’s movement within the body using gamma cameras. This enables the measurement of bile acid retention and loss, providing valuable diagnostic information .
Comparaison Avec Des Composés Similaires
Cholic Acid: A natural bile acid that is structurally similar to tauroselcholic acid but lacks the selenium-75 radionuclide.
Glycocholic Acid: Another bile acid conjugate used in diagnostic tests but does not contain selenium-75.
Taurocholic Acid: A natural bile acid conjugate similar to tauroselcholic acid but without the radiolabel.
Uniqueness: Selenium (75Se) tauroselcholic acid is unique due to the incorporation of the selenium-75 radionuclide, which allows for non-invasive tracking and measurement of bile acid dynamics in the body. This makes it a valuable tool in medical diagnostics, particularly for conditions related to bile acid malabsorption .
Propriétés
Numéro CAS |
75018-70-1 |
|---|---|
Formule moléculaire |
C26H45NO7SSe |
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4 |
Clé InChI |
JCMLWGQJPSGGEI-DJQDYNOGSA-N |
SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES isomérique |
C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonymes |
(75)seleno-homocholic acid-taurine 23-seleno-25-homotaurocholic acid Se(75)HCAT Se-HCAT SeHCAT selenium-75 homocholic acid taurine tauro-23-selena-25-homotaurocholic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


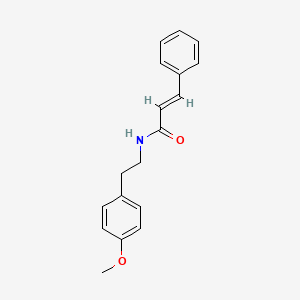
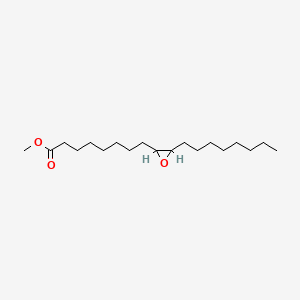
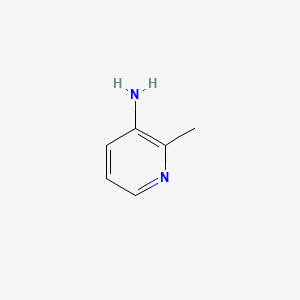

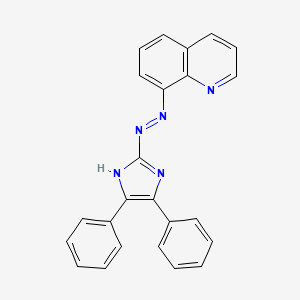

![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
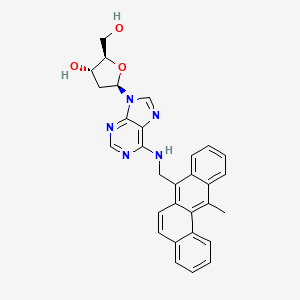
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)
